1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one typically involves multi-step organic synthesis. One common method includes the bromination of a precursor compound followed by chlorination and fluorination steps. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as bromine, chlorine, and fluorine sources .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl and chloropropanone groups can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Shares the bromomethyl group but differs in the overall structure.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a different backbone.
Uniqueness
1-(2-(Bromomethyl)-3-fluorophenyl)-1-chloropropan-2-one is unique due to the combination of bromomethyl, fluorophenyl, and chloropropanone groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications.
Properties
Molecular Formula |
C10H9BrClFO |
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Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-fluorophenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c1-6(14)10(12)7-3-2-4-9(13)8(7)5-11/h2-4,10H,5H2,1H3 |
InChI Key |
GAYJSWVWGXGTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)F)CBr)Cl |
Origin of Product |
United States |
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